molecular formula C27H36N2O8 B8639953 458L

458L

Cat. No. B8639953
M. Wt: 516.6 g/mol
InChI Key: FPSZSEINEGCRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04302458

Procedure details

270 g of the nitro derivative (a) is added to 1.570 liters of ethanol and 21 g of Raney nickel in an autoclave. Hydrogen is added under a pressure of 10 atmospheres and the reactants are heated at a temperature of 65° while stirring. After 1 hour 45 minutes the theoretical volume of hydrogen has been absorbed. The solution is cooled and filtered. The ethanol is distilled in vacuo, the residue is dissolved in 0.6 l of methanol, 60 g of potassium hydroxide tablets are added, and the mixture is heated under reflux for 1 hour while stirring. The mixture is cooled and allowed to crystallise. 194.5 g (yield=76%) of 2-methyl-6,7,8-trimethoxy-1-(4,5,6-triethoxy-7-amino-3-phthalidyl)-1,2,3,4-tetrahydro-isoquinoline is obtained in the form of white crystals having a melting point of 144° and exhibiting only a single spot when analysed by thin layer chromatography.
Name
nitro
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One
Quantity
1.57 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([O:16][CH3:17])[C:6]([O:14][CH3:15])=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]1[CH:18]1[C:27]2[C:22](=[C:23]([N+:37]([O-])=O)[C:24]([O:34][CH2:35][CH3:36])=[C:25]([O:31][CH2:32][CH3:33])[C:26]=2[O:28][CH2:29][CH3:30])[C:20](=[O:21])[O:19]1.[H][H]>[Ni].C(O)C>[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([O:16][CH3:17])[C:6]([O:14][CH3:15])=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]1[CH:18]1[C:27]2[C:22](=[C:23]([NH2:37])[C:24]([O:34][CH2:35][CH3:36])=[C:25]([O:31][CH2:32][CH3:33])[C:26]=2[O:28][CH2:29][CH3:30])[C:20](=[O:21])[O:19]1

Inputs

Step One
Name
nitro
Quantity
270 g
Type
reactant
Smiles
CN1C(C2=C(C(=C(C=C2CC1)OC)OC)OC)C1OC(=O)C2=C(C(=C(C(=C12)OCC)OCC)OCC)[N+](=O)[O-]
Name
Quantity
21 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
1.57 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reactants are heated at a temperature of 65°
CUSTOM
Type
CUSTOM
Details
After 1 hour 45 minutes the theoretical volume of hydrogen has been absorbed
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The ethanol is distilled in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 0.6 l of methanol
ADDITION
Type
ADDITION
Details
60 g of potassium hydroxide tablets are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
to crystallise

Outcomes

Product
Name
Type
product
Smiles
CN1C(C2=C(C(=C(C=C2CC1)OC)OC)OC)C1OC(=O)C2=C(C(=C(C(=C12)OCC)OCC)OCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 194.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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